Cas no 60912-61-0 (Methyl 3-acetamido-5-bromobenzoate)

Methyl 3-acetamido-5-bromobenzoate structure
60912-61-0 structure
商品名:Methyl 3-acetamido-5-bromobenzoate
CAS番号:60912-61-0
MF:C10H10NO3Br
メガワット:272.0953
CID:1093451
PubChem ID:1356450

Methyl 3-acetamido-5-bromobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 3-acetamido-5-bromobenzoate
    • Oprea1_030721
    • 60912-61-0
    • methyl 3-bromo-5-acetylaminobenzoate
    • SMSF0009671
    • SR-01000223452
    • methyl3-acetamido-5-bromobenzoate
    • BIM-0008674.P001
    • SR-01000223452-1
    • CBMicro_008685
    • インチ: InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-7(10(14)15-2)3-8(11)5-9/h3-5H,1-2H3,(H,12,13)
    • InChIKey: YUTCBKIGZASJDH-UHFFFAOYSA-N
    • ほほえんだ: CC(NC1=CC(C(OC)=O)=CC(Br)=C1)=O

計算された属性

  • せいみつぶんしりょう: 270.98441g/mol
  • どういたいしつりょう: 270.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Methyl 3-acetamido-5-bromobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM153456-5g
methyl 3-acetamido-5-bromobenzoate
60912-61-0 95%
5g
$634 2023-01-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739077-1g
Methyl 3-acetamido-5-bromobenzoate
60912-61-0 98%
1g
¥2289.00 2024-05-07
Crysdot LLC
CD12056041-5g
Methyl 3-acetamido-5-bromobenzoate
60912-61-0 95+%
5g
$671 2024-07-24
Alichem
A019097783-1g
Methyl 3-acetamido-5-bromobenzoate
60912-61-0 95%
1g
$998.00 2023-09-01

Methyl 3-acetamido-5-bromobenzoate 関連文献

Methyl 3-acetamido-5-bromobenzoateに関する追加情報

Methyl 3-acetamido-5-bromobenzoate (CAS No. 60912-61-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-acetamido-5-bromobenzoate (CAS No. 60912-61-0) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. Its unique structural properties, characterized by the presence of both an acetamide group and a bromine substituent on a benzoate backbone, make it a preferred building block for the development of novel therapeutic agents. This compound has garnered significant attention in recent years due to its role in synthesizing bioactive molecules that target various diseases, including cancer, inflammation, and infectious disorders.

The chemical structure of Methyl 3-acetamido-5-bromobenzoate consists of a benzoic acid core substituted with an acetamide group at the 3-position and a bromine atom at the 5-position. This configuration provides multiple reactive sites that can be selectively modified through various organic transformations, enabling chemists to tailor the compound for specific pharmacological applications. The presence of the bromine atom, in particular, makes it an attractive candidate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in drug discovery to construct complex molecular architectures.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in many biological processes. Methyl 3-acetamido-5-bromobenzoate has been employed as a key intermediate in the synthesis of molecules designed to disrupt these interactions. For instance, studies have demonstrated its utility in creating inhibitors of kinases and other enzymes involved in cancer signaling pathways. The ability to modify both the acetamide and bromine functional groups allows for fine-tuning of binding affinities and selectivity, making this compound indispensable in medicinal chemistry.

The pharmaceutical industry has also leveraged Methyl 3-acetamido-5-bromobenzoate in the development of anti-inflammatory agents. Researchers have utilized its scaffold to design molecules that modulate inflammatory cytokine production and release. By incorporating additional functional groups or appending pharmacophores, chemists have been able to generate compounds with enhanced efficacy and reduced side effects compared to existing therapies. This underscores the importance of Methyl 3-acetamido-5-bromobenzoate as a cornerstone intermediate in addressing chronic inflammatory diseases.

Moreover, the compound has found applications in the field of antiviral research. The structural motif present in Methyl 3-acetamido-5-bromobenzoate has been explored as a scaffold for developing inhibitors against viral proteases and polymerases. These enzymes are critical for viral replication and are often targeted by antiviral drugs. The versatility of this intermediate allows for the rapid design and synthesis of novel antiviral agents, which is particularly relevant in light of emerging viral threats.

The synthesis of Methyl 3-acetamido-5-bromobenzoate itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes often involve multi-step processes that highlight the compound's reactivity at both the acetamide and bromine positions. For example, one common method involves the bromination of 3-formylbenzoic acid followed by acetylation and esterification. These steps showcase the compound's adaptability to various synthetic strategies, making it a preferred choice for researchers seeking efficient pathways to complex molecular structures.

The growing interest in Methyl 3-acetamido-5-bromobenzoate is further evidenced by its increasing demand in academic and industrial research settings. Pharmaceutical companies and biotech firms alike rely on this intermediate to accelerate their drug discovery pipelines. The ability to rapidly access derivatives with tailored properties has significantly shortened development timelines, allowing for faster translation from bench to market.

In conclusion, Methyl 3-acetamido-5-bromobenzoate (CAS No. 60912-61-0) is a pivotal compound in modern pharmaceutical synthesis. Its unique structural features enable diverse chemical modifications, making it an invaluable tool for developing innovative therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this intermediate, its importance in drug discovery is poised to grow even further.

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